molecular formula C16H18N4O B7024052 N-[(2-cyclopropyl-1,3-oxazol-5-yl)methyl]-1-ethylbenzimidazol-2-amine

N-[(2-cyclopropyl-1,3-oxazol-5-yl)methyl]-1-ethylbenzimidazol-2-amine

Cat. No.: B7024052
M. Wt: 282.34 g/mol
InChI Key: YNLDAGNOTSXNJD-UHFFFAOYSA-N
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Description

N-[(2-cyclopropyl-1,3-oxazol-5-yl)methyl]-1-ethylbenzimidazol-2-amine is a complex organic compound that features a benzimidazole core linked to an oxazole ring through a cyclopropyl group

Properties

IUPAC Name

N-[(2-cyclopropyl-1,3-oxazol-5-yl)methyl]-1-ethylbenzimidazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O/c1-2-20-14-6-4-3-5-13(14)19-16(20)18-10-12-9-17-15(21-12)11-7-8-11/h3-6,9,11H,2,7-8,10H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNLDAGNOTSXNJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2N=C1NCC3=CN=C(O3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-cyclopropyl-1,3-oxazol-5-yl)methyl]-1-ethylbenzimidazol-2-amine typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts and specific temperature controls to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

N-[(2-cyclopropyl-1,3-oxazol-5-yl)methyl]-1-ethylbenzimidazol-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Scientific Research Applications

N-[(2-cyclopropyl-1,3-oxazol-5-yl)methyl]-1-ethylbenzimidazol-2-amine has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(2-cyclopropyl-1,3-oxazol-5-yl)methyl]-1-ethylbenzimidazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2-cyclopropyl-1,3-oxazol-5-yl)methyl]-1-ethylbenzimidazol-2-amine is unique due to its specific combination of structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields .

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